4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole
Description
Properties
IUPAC Name |
4-(bromomethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYNKJDXKDESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole typically involves the bromination of a precursor compound. One common method is the bromination of 2-(4-fluorophenyl)-5-methylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Oxidation: Products may include sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Products can include dehalogenated thiazoles or reduced thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its potential as a therapeutic agent due to its structural properties, which allow it to interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-integrated compounds have shown promising activity against various cancer cell lines, including breast and prostate cancer. One study indicated that a thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 of 5.71 μM compared to 6.14 μM for the standard drug .
Antimicrobial Properties
The compound has been investigated for its antibacterial efficacy against a range of microorganisms. In one study, derivatives of thiazoles demonstrated good to moderate activity against Staphylococcus epidermidis, highlighting the potential of thiazole derivatives in developing new antimicrobial agents .
Neuroprotective Effects
Research has indicated that thiazole derivatives can exhibit neuroprotective properties. Specific derivatives were tested for their ability to protect neurons from excitotoxicity and oxidative stress, showing promise in treating neurodegenerative diseases such as Alzheimer’s disease . The incorporation of certain substituents was found to enhance neuroprotective efficacy significantly.
Biological Research Applications
Beyond medicinal uses, 4-bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is also being studied for its biological implications.
GABA-Mimetic Activity
Thiazole derivatives have been shown to possess GABA-mimetic activity, which can be beneficial in treating conditions like anxiety and epilepsy. The sedative and anticonvulsant effects observed in some studies suggest that these compounds could serve as valuable pharmacological tools .
Antitubercular Activity
Given the rising issue of multi-drug resistant tuberculosis (MDR-TB), new thiazole analogs are being explored as potential candidates for anti-tubercular drugs. Some synthesized compounds have shown significant activity against Mycobacterium tuberculosis, indicating their potential role in future TB therapies .
Industrial Applications
In addition to their biological applications, these compounds are utilized in various industrial settings.
Synthesis of Specialty Chemicals
This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules tailored for specific applications in materials science and pharmaceuticals.
Case Studies and Data Tables
The following table summarizes key findings from recent studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of biological molecules, while the fluorophenyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Thiazole Derivatives
Key Research Findings
Isostructurality and Halogen Effects: Chlorine and bromine analogs (Compounds 4 and 5) exhibit identical crystal packing with minor adjustments for halogen size, highlighting bromine’s role in modulating intermolecular interactions .
Bioactivity Trends : Fluorophenyl and bromophenyl groups enhance antimicrobial and anticancer activities in analogs, though the target compound’s specific activity remains unexplored .
Synthetic Flexibility : Bromomethyl thiazoles are accessible via bromination or condensation reactions, enabling tailored modifications for drug discovery .
Biological Activity
4-Bromomethyl-2-(4-fluorophenyl)-5-methylthiazole is a thiazole derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its versatile biological activity. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H9BrFN3S
- Molecular Weight : 292.16 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anticonvulsant agent.
1. Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds with a thiazole moiety demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
2. Anticancer Activity
Thiazole derivatives have also been studied for their cytotoxic effects against cancer cell lines. A notable study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HeLa | 10 | Doxorubicin (5) |
| MCF-7 | 8 | Doxorubicin (5) |
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented in several studies. For example, research indicated that certain thiazoles could mimic GABA activity, thereby providing neuroprotective effects . The compound's activity was assessed using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives found that the presence of halogen substitutions significantly enhanced antibacterial activity. The study concluded that 4-bromo and 4-fluoro substitutions were particularly effective .
- Cytotoxicity Assessment : In a comparative study of various thiazole derivatives, it was found that the incorporation of a fluorine atom at the para position of the phenyl ring increased cytotoxicity against cancer cells .
- Neuroprotective Effects : Another investigation into the neuroprotective effects of thiazoles revealed that compounds with similar structures exhibited significant anticonvulsant properties in animal models, suggesting potential therapeutic applications for seizure disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromomethyl-2-(4-fluorophenyl)-5-methylthiazole, and how can reaction conditions be standardized?
- Methodology : A common approach involves refluxing substituted benzaldehyde derivatives with halogenated intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product, which is purified via recrystallization or column chromatography .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of benzaldehyde derivatives to optimize yield (e.g., 1:1 molar ratio of triazole and benzaldehyde) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
- Techniques :
- 1H/13C NMR : Assign signals for bromomethyl (-CH2Br), fluorophenyl (aromatic C-F coupling), and thiazole protons (e.g., δ 2.5 ppm for CH3 on thiazole) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 325.2 [M+H]+) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (e.g., dihedral angles between thiazole and fluorophenyl groups ≈ 15–25°) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, dark | <5% | 6 months |
| 40°C, 75% RH | 15–20% | 1 month |
- Recommendations : Store desiccated at -20°C in amber vials. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How do steric and electronic effects of the bromomethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with aryl boronic acids). Steric hindrance from the adjacent thiazole ring slows reactivity compared to unsubstituted analogs. Use Pd(PPh3)4 catalyst in THF/water (3:1) at 80°C for 12 hours to achieve ~70% yield .
Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Approach :
- Perform density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- Molecular docking (AutoDock Vina): Simulate interactions with ATP-binding pockets (e.g., p38 MAP kinase). The fluorophenyl group shows hydrophobic contacts with Val38 and Ala51 residues (ΔG ≈ -9.2 kcal/mol) .
- Validation : Correlate docking scores with in vitro kinase inhibition assays (IC50 ≤ 1 µM) .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Analysis Framework :
Assay Variability : Compare MIC values across studies (e.g., 5 µg/mL vs. 25 µg/mL for S. aureus). Standardize protocols using CLSI guidelines.
Structural Analogues : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects .
Cytotoxicity Profiling : Use MTT assays on normal cell lines (e.g., HEK293) to differentiate selective toxicity .
Methodological Notes
- Contradictions in Synthesis : uses ethanol/acetic acid, while employs dichloromethane for similar intermediates. Solvent polarity impacts reaction kinetics and byproduct formation .
- Advanced Purification : For chiral resolution, use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 90:10) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
